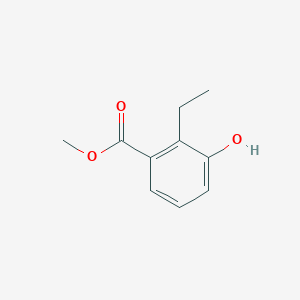

Methyl 2-ethyl-3-hydroxybenzoate

Description

Contextualization within the Hydroxybenzoate Ester Class

Hydroxybenzoate esters are a broad class of chemical compounds characterized by a hydroxyl group and an ester group attached to a benzene (B151609) ring. nih.gov The position of these functional groups on the ring, along with the type of alcohol used to form the ester, gives rise to a vast number of derivatives with diverse properties. nih.gov Perhaps the most well-known members of this class are the parabens, which are esters of p-hydroxybenzoic acid (4-hydroxybenzoic acid). researchgate.netwikipedia.org

Parabens like methylparaben, ethylparaben, and propylparaben (B1679720) have been used for over half a century as preservatives in food, cosmetics, and pharmaceuticals due to their antimicrobial activity against a broad spectrum of microorganisms, particularly molds and yeasts. researchgate.netnih.govsci-hub.se The effectiveness of these compounds is one of the reasons that hydroxybenzoate esters, as a class, are of significant interest. researchgate.net

The properties of hydroxybenzoate esters are influenced by several factors:

Position of the hydroxyl group: The -OH group can be at the ortho (2), meta (3), or para (4) position relative to the ester group, which affects the compound's acidity, reactivity, and biological activity.

Alkyl chain of the ester: The length and branching of the alkyl chain of the ester group can modulate properties such as water solubility and antimicrobial efficacy. researchgate.net

Additional substituents: The presence of other groups on the benzene ring, such as the ethyl group in Methyl 2-ethyl-3-hydroxybenzoate, can further modify the molecule's steric and electronic properties.

Historical Perspective of Benzoate (B1203000) Ester Research

The study of benzoic acid and its derivatives has a long history. Benzoic acid itself was first described in the 16th century, derived from the dry distillation of gum benzoin. newworldencyclopedia.org Its structure was later determined in 1832 by Justus von Liebig and Friedrich Wöhler. newworldencyclopedia.org The antifungal properties of benzoic acid were discovered by Salkowski in 1875, which paved the way for its use as a preservative. newworldencyclopedia.org

The synthesis of esters from carboxylic acids and alcohols is a fundamental reaction in organic chemistry, and benzoate esters were among the early examples studied. The term "ester" was coined by the German chemist Leopold Gmelin in the first half of the 19th century. britannica.com Early research focused on the synthesis and characterization of simple benzoate esters, many of which were found to have pleasant, fruity, or floral odors. britannica.com This led to their use in perfumes and artificial flavors. For instance, isopentyl acetate (B1210297) is responsible for the characteristic smell of bananas, and methyl salicylate (B1505791) is found in wintergreen. britannica.com

The industrial production of benzoate esters grew with the development of chemical manufacturing. britannica.com They found applications not only as fragrances but also as solvents and plasticizers. britannica.com The discovery of the preservative action of parabens (esters of p-hydroxybenzoic acid) in 1924 marked a significant milestone, leading to their widespread use in the food, cosmetic, and pharmaceutical industries. researchgate.net

Current Research Significance of this compound and Analogues

While extensive research on this compound itself is limited, the study of its analogues—other substituted hydroxybenzoate esters—is an active area of investigation. Research into hydroxybenzoate esters continues to be driven by their potential biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. nih.gov

Current research often focuses on the synthesis of novel hydroxybenzoate ester derivatives and the evaluation of their biological activities. For example, a study published in PubMed Central described the design and synthesis of hydroxybenzoic acid ester conjugates of phenazine-1-carboxylic acid, which were then tested for their fungicidal activity. nih.gov This research highlights a common strategy in medicinal chemistry: combining different bioactive chemical structures to create new molecules with enhanced or novel properties. nih.gov

The structural features of this compound make it and its analogues interesting candidates for such studies. The ethyl group at the 2-position and the hydroxyl group at the 3-position provide a unique substitution pattern that can influence the molecule's interaction with biological targets. Researchers are exploring how modifications to this structure, such as changing the ester group or adding other substituents, affect its properties. The synthesis of such analogues is often achieved through standard esterification reactions of the corresponding carboxylic acid. nih.gov

The investigation of these compounds contributes to a deeper understanding of structure-activity relationships within the hydroxybenzoate ester class, which can guide the development of new compounds for a variety of applications.

Data Tables

Table 1: Chemical and Physical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 183108-31-8 | C10H12O3 | 180.20 |

| Ethyl 3-hydroxybenzoate | 7781-98-8 | C9H10O3 | 166.17 |

| Methyl 3-hydroxybenzoate | 19438-10-9 | C8H8O3 | 152.15 |

| Methyl 4-hydroxybenzoate (B8730719) (Methylparaben) | 99-76-3 | C8H8O3 | 152.15 |

Data sourced from multiple chemical databases. chemsrc.comnih.govatamanchemicals.comtcichemicals.comsigmaaldrich.com

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-ethyl-3-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-3-7-8(10(12)13-2)5-4-6-9(7)11/h4-6,11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHTOSWDSMXRKJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC=C1O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80590999 | |

| Record name | Methyl 2-ethyl-3-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183108-31-8 | |

| Record name | Methyl 2-ethyl-3-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Methyl 2 Ethyl 3 Hydroxybenzoate

Established Organic Synthesis Routes for Benzoate (B1203000) Esters

The synthesis of benzoate esters is a cornerstone of organic chemistry, with numerous reliable methods developed over more than a century. These methods are broadly applicable to a wide range of substituted benzoic acids, including the precursors to Methyl 2-ethyl-3-hydroxybenzoate.

Esterification Mechanisms and Reaction Conditions

The most fundamental and widely employed method for synthesizing benzoate esters is the Fischer-Speier esterification. This acid-catalyzed condensation reaction involves treating a carboxylic acid with an alcohol. 4college.co.uk For the synthesis of methyl benzoates, this typically involves reacting the corresponding benzoic acid with methanol (B129727) in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). prepchem.com The reaction is an equilibrium process, and to achieve high yields, it is often necessary to use an excess of the alcohol or to remove the water formed during the reaction, for instance, through azeotropic distillation. cabidigitallibrary.org

The mechanism begins with the protonation of the carbonyl oxygen of the benzoic acid by the acid catalyst. This activation increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol (methanol). A tetrahedral intermediate is formed, which then undergoes proton transfer and elimination of a water molecule to yield the protonated ester. Final deprotonation, typically by the conjugate base of the catalyst or another alcohol molecule, regenerates the acid catalyst and yields the final ester product.

Studies on the synthesis of various hydroxybenzoates illustrate these principles. For example, methyl 4-hydroxybenzoate (B8730719) (methylparaben) is efficiently synthesized by refluxing 4-hydroxybenzoic acid in methanol with a catalytic amount of sulfuric acid. cabidigitallibrary.orgprepchem.com Similarly, methyl 3-hydroxybenzoate can be prepared by refluxing m-hydroxybenzoic acid with methanol and a catalytic amount of HCl. prepchem.com

Table 1: Representative Conditions for Fischer Esterification of Hydroxybenzoic Acids

| Precursor Acid | Alcohol | Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| p-Hydroxybenzoic Acid | Methanol | H₂SO₄ | Reflux, 18 hours | High | prepchem.com |

| p-Hydroxybenzoic Acid | Methanol | H₂SO₄ | Reflux with toluene (B28343) (azeotropic removal of water) | 86% | cabidigitallibrary.org |

An alternative approach involves reacting the hydroxybenzoic acid with a halogenated compound in the presence of a non-quaternizable tertiary amine, which can sometimes offer advantages over traditional acid catalysis by avoiding competing side reactions. google.com

Regioselective Synthesis Strategies for Substituted Hydroxybenzoates

When a benzoic acid contains multiple hydroxyl groups or other reactive sites, regioselectivity becomes a critical challenge. The synthesis of a specific isomer like this compound from a dihydroxy or polyhydroxy precursor would require precise control over which hydroxyl group is esterified or which position on the ring is functionalized.

One powerful strategy involves the use of protecting groups. For instance, in the synthesis of specific methyl hydroxy-methoxybenzoates from dihydroxybenzoic acid precursors, a regioselective protection step is crucial. diva-portal.org The synthesis starts with the esterification of the dihydroxybenzoic acid. Subsequently, acylation is performed, which selectively occurs at the less sterically hindered hydroxyl group (typically one that is meta or para to the ester group). The remaining hydroxyl group can then be modified, for example, by O-methylation. Finally, deprotection of the first hydroxyl group yields the desired regioisomer. diva-portal.org

Another advanced strategy is the regiospecific deoxygenation of related resorcylate ester derivatives. This method has been used to prepare specific ethyl 4-hydroxybenzoates by hydrogenolysis of their 4-benzyloxy-2-(1-phenyl-1H-tetrazolyloxy) derivatives, demonstrating a high degree of regiochemical control. rsc.org Such multi-step sequences, while more complex, are essential for accessing specific substitution patterns that are not achievable through direct esterification.

Synthesis of Related Alkyl Hydroxybenzoates and Analogues

The synthetic principles for this compound are well-illustrated by the established preparations of its analogues. The methods are generally robust and adaptable to various substitution patterns on the aromatic ring.

Table 2: Synthesis of Selected Alkyl Hydroxybenzoate Analogues

| Compound Name | Structure | Synthetic Precursors | Key Method | Reference |

|---|---|---|---|---|

| Methyl Salicylate (B1505791) (Oil of Wintergreen) | C₈H₈O₃ | 2-Hydroxybenzoic acid, Methanol | Acid-catalyzed esterification | 4college.co.uk |

| Ethyl Salicylate | C₉H₁₀O₃ | 2-Hydroxybenzoic acid, Ethanol | Acid-catalyzed esterification | nist.gov |

| Methylparaben | C₈H₈O₃ | 4-Hydroxybenzoic acid, Methanol | Acid-catalyzed esterification | cabidigitallibrary.orgresearchgate.net |

| Ethylparaben | C₉H₁₀O₃ | p-Hydroxybenzoic acid, Ethanol | Esterification | wikipedia.org |

The synthesis of Methyl Salicylate (methyl 2-hydroxybenzoate), a close analogue, is a classic example where 2-hydroxybenzoic acid (salicylic acid) is reacted with methanol. 4college.co.uk Similarly, a range of non-commercial methyl hydroxy-methoxybenzoates have been synthesized from commercially available hydroxy-methoxybenzoic acids using esterification and regioselective O-methylation techniques. diva-portal.org These examples underscore the versatility of standard esterification protocols and the necessity of more sophisticated strategies for achieving complex substitution patterns.

Chemo-Enzymatic and Biocatalytic Approaches

In recent years, biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis. Enzymes and whole-cell microbial systems offer high selectivity and operate under mild conditions, providing an environmentally friendly route to benzoate derivatives.

Microbial Production and Biotransformation Pathways

Microorganisms have evolved diverse metabolic pathways for the degradation and transformation of aromatic compounds, including benzoates. ethz.chenvipath.org These natural pathways can be harnessed and engineered for the production of valuable chemicals. For example, bacteria such as Azoarcus evansii metabolize benzoate by first activating it to its coenzyme A thioester, benzoyl-CoA. envipath.org This intermediate is central to many biotransformation pathways.

Engineered microbial systems have demonstrated the potential for producing complex benzoate derivatives from simple precursors. In one notable study, researchers engineered Escherichia coli to transform sodium benzoate into 2,4,6-trihydroxybenzophenone. nih.govmdpi.com This was achieved by co-expressing a benzoate-CoA ligase from Rhodopseudomonas palustris and a benzophenone (B1666685) synthase from Garcinia mangostana. The engineered bacterium successfully converted the fed benzoate into benzoyl-CoA, which then condensed with endogenous malonyl-CoA to form the target product. nih.govmdpi.com This work highlights the feasibility of creating artificial pathways in microbes to synthesize novel benzoate derivatives that may be difficult to access through conventional chemistry.

Enzymatic Synthesis of Benzoate Derivatives

The direct use of isolated enzymes, particularly lipases, for esterification offers significant advantages, including high specificity and mild reaction conditions. Lipase-catalyzed synthesis of methyl benzoate has been successfully demonstrated through the direct esterification of benzoic acid and methanol. nih.gov

One study optimized this reaction using lipase (B570770) from Candida rugosa in an organic solvent system. nih.gov Key findings from this research provide valuable insights into the parameters governing enzymatic ester synthesis.

Table 3: Key Findings in the Enzymatic Synthesis of Methyl Benzoate

| Parameter | Observation | Implication | Reference |

|---|---|---|---|

| Enzyme | Candida rugosa lipase | Effective catalyst for direct esterification. | nih.gov |

| Substrates | Benzoic acid, Methanol | Methanol showed inhibitory effects above 90 mM, while benzoic acid did not inhibit the lipase up to 100 mM. | nih.gov |

| Solvent | Hexane/Toluene mixture | Toluene was necessary to solubilize benzoic acid but negatively impacted reaction kinetics by altering substrate partitioning. | nih.gov |

| Water Content | A minimum amount of water is essential. | Water is required to activate the biocatalyst and must be proportional to the enzyme concentration. | nih.gov |

The use of immobilized enzymes, such as Novozym 435, further enhances the industrial viability of this approach. nih.gov Immobilization allows for easy separation of the catalyst from the product and enables the reuse of the enzyme over multiple cycles, significantly reducing process costs. nih.gov These chemo-enzymatic methods represent a promising and green alternative for the synthesis of various benzoate esters, potentially including substituted analogues like this compound.

Advanced Synthetic Protocols Involving the Benzoate Moiety

The inherent reactivity of the hydroxyl and ethyl groups on the benzoate ring of this compound allows for a range of sophisticated synthetic manipulations. These transformations are crucial for tailoring the molecule's properties and for its incorporation into larger, more complex structures.

Strategies for Further Derivatization at the Hydroxyl Group

The phenolic hydroxyl group is a prime target for derivatization, offering a gateway to a variety of functional groups through etherification and esterification reactions.

One of the most reliable and widely used methods for the O-alkylation of phenols is the Williamson ether synthesis . This reaction involves the deprotonation of the hydroxyl group with a suitable base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. mdpi.comorganic-chemistry.orgorgsyn.org While specific examples for this compound are not extensively documented in readily available literature, the general principles are well-established. The choice of base and solvent is critical to ensure efficient conversion and minimize side reactions. For instance, weaker bases like potassium carbonate are often sufficient for reactive alkyl halides, while stronger bases such as sodium hydride might be necessary for less reactive ones. google.com The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) to facilitate the SN2 reaction. google.com

Another powerful method for the derivatization of the hydroxyl group is the Mitsunobu reaction . This protocol allows for the conversion of alcohols, including phenols, to esters, ethers, and other functional groups under mild conditions. google.comresearchgate.net The reaction typically employs a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). researchgate.netprepchem.com The key advantage of the Mitsunobu reaction is its ability to proceed with inversion of stereochemistry at a chiral center, although this is not relevant for the achiral hydroxyl group of this compound. The reaction is highly efficient for a wide range of nucleophiles, including carboxylic acids for ester formation and other acidic components. prepchem.com

Table 1: Representative Conditions for Derivatization of Phenolic Hydroxyl Groups

| Reaction Type | Reagents and Conditions | Product Type | General Yield Range |

| Williamson Ether Synthesis | Alkyl halide, K₂CO₃, DMF | Alkyl ether | Good to Excellent |

| Mitsunobu Reaction | Alcohol/Carboxylic Acid, PPh₃, DEAD/DIAD, THF | Ether/Ester | Moderate to High |

Note: Yields are general and can vary significantly based on the specific substrates and reaction conditions.

Manipulation of the Ethyl Side Chain on the Phenyl Ring

The ethyl side chain on the phenyl ring of this compound offers another point of synthetic intervention, primarily at the benzylic position.

A key transformation is benzylic bromination , which can be selectively achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or AIBN, and light. google.comresearchgate.net This reaction proceeds via a free radical mechanism, where a bromine radical abstracts a hydrogen atom from the benzylic position of the ethyl group. This is the most reactive position due to the resonance stabilization of the resulting benzylic radical. The subsequent reaction with a bromine source, typically Br₂ generated in situ from NBS, affords the benzylic bromide. google.comresearchgate.net The resulting 1-bromoethyl derivative is a versatile intermediate that can undergo various nucleophilic substitution reactions to introduce a wide range of functional groups.

Following benzylic halogenation, further manipulation can be achieved through cross-coupling reactions . For instance, a benzylic bromide can be coupled with various organometallic reagents, such as organoboranes (Suzuki coupling), organotins (Stille coupling), or organozincs (Negishi coupling), in the presence of a palladium catalyst to form new carbon-carbon bonds. organic-chemistry.orgresearchgate.netnih.gov These reactions are fundamental in modern organic synthesis for the construction of complex molecular frameworks.

Another potential transformation of the ethyl group is its oxidation . Under controlled conditions, the ethyl group can be oxidized to an acetyl group. While specific reagents for this transformation on this compound are not detailed, general methods for the oxidation of alkylbenzenes often involve strong oxidizing agents like potassium permanganate (B83412) or chromic acid. However, achieving selective oxidation of the ethyl group without affecting other sensitive functional groups on the ring, such as the hydroxyl group, can be challenging and may require the use of protecting groups. diva-portal.org

Table 2: Key Transformations of the Ethyl Side Chain

| Reaction Type | Reagents and Conditions | Intermediate/Product | Key Features |

| Benzylic Bromination | NBS, Radical Initiator (e.g., AIBN), CCl₄, heat/light | 1-Bromoethyl derivative | Selective for the benzylic position |

| Cross-Coupling | Pd catalyst, Organometallic reagent | Aryl/Alkyl substituted derivative | C-C bond formation |

| Oxidation | Strong oxidizing agent (e.g., KMnO₄) | Acetyl derivative | Potential for over-oxidation |

Note: The feasibility and efficiency of these reactions on this compound would require experimental validation.

Spectroscopic Analysis of this compound Remains Undocumented in Publicly Accessible Research

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the publicly available information regarding the advanced spectroscopic characterization of the chemical compound This compound (CAS Number: 183108-31-8). Despite its listing in numerous chemical supplier catalogs, detailed experimental data from nuclear magnetic resonance (NMR) and vibrational spectroscopy studies are not present in accessible research articles or spectral databases.

This absence of published data prevents a thorough and scientifically rigorous discussion of the compound's structural elucidation based on the specific requirements of the requested article outline. Crafting an analysis that includes detailed research findings on its ¹H NMR, ¹³C NMR, two-dimensional NMR, Infrared (IR), and Raman spectra is not feasible at this time.

While spectroscopic data for isomeric and structurally related compounds—such as other hydroxylated and alkylated methyl benzoates—are available, the strict focus solely on this compound, as per the instructions, cannot be met. The generation of a professional and authoritative article necessitates experimental data to ensure scientific accuracy and depth. Predictive spectroscopic data can be generated through computational methods, but this falls outside the scope of reporting on established research findings.

Therefore, the sections on Advanced Spectroscopic Characterization and Structural Elucidation, including detailed analyses of NMR and vibrational spectroscopy, cannot be completed until experimental data for this compound is published and made publicly available.

Advanced Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions. This data is invaluable for determining the molecular weight of a compound and deducing its structure through the analysis of fragmentation patterns.

Fragmentation Pathways and Isotopic Abundance Analysis

The subsequent fragmentation of the molecular ion is dictated by the presence of functional groups and the relative stability of the resulting fragments. Key fragmentation pathways for Methyl 2-ethyl-3-hydroxybenzoate are expected to include:

Loss of the methoxy (B1213986) group (-OCH3): Cleavage of the ester's C-O single bond would result in the loss of a methoxy radical (•OCH3), leading to the formation of an acylium ion at m/z 149. This is a common fragmentation pathway for methyl esters.

Loss of the ethyl group (-CH2CH3): Alpha-cleavage adjacent to the aromatic ring could lead to the loss of an ethyl radical (•CH2CH3), resulting in a fragment at m/z 151.

McLafferty Rearrangement: While less common for aromatic esters compared to their aliphatic counterparts, a McLafferty-type rearrangement could occur, involving the transfer of a hydrogen atom from the ethyl group to the carbonyl oxygen, followed by the elimination of a neutral alkene (ethene), potentially leading to a radical cation at m/z 152. However, this is likely to be a minor pathway.

Cleavage of the ester group: Fragmentation can also involve the loss of the entire ester side chain. For instance, the loss of •COOCH3 would result in a fragment at m/z 121.

Aromatic ring fragmentation: At higher energies, the aromatic ring itself can fragment, leading to a series of characteristic peaks, often including ions at m/z 93, 65, and 39, corresponding to various aromatic cations and their subsequent decomposition products. docbrown.info

Isotopic abundance analysis would reveal a small M+1 peak at m/z 181, primarily due to the natural abundance of ¹³C. Given the presence of 10 carbon atoms in the molecule, the intensity of the M+1 peak is expected to be approximately 11% of the M peak (10 x 1.1%).

A summary of the predicted major fragment ions for this compound in EI-MS is presented in the interactive table below.

| m/z | Predicted Fragment Ion | Predicted Fragmentation Pathway |

| 180 | [C10H12O3]•+ | Molecular Ion (M•+) |

| 151 | [M - C2H5]•+ | Loss of the ethyl group |

| 149 | [M - OCH3]+ | Loss of the methoxy group |

| 121 | [M - COOCH3]+ | Loss of the methyl ester group |

| 93 | [C6H5O]+ | Fragmentation of the aromatic ring |

| 65 | [C5H5]+ | Fragmentation of the aromatic ring |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) allows for the measurement of m/z values with very high precision, enabling the determination of the exact elemental composition of an ion. This is a critical tool for confirming the molecular formula of a compound.

For this compound, the theoretical exact mass of the molecular ion [C10H12O3]•+ can be calculated using the most abundant isotopes of each element (¹²C, ¹H, ¹⁶O).

Theoretical Exact Mass Calculation:

(10 x 12.000000) + (12 x 1.007825) + (3 x 15.994915) = 180.078645 Da

An experimental HRMS measurement yielding a mass value very close to this theoretical value would provide strong evidence for the molecular formula C10H12O3, distinguishing it from other potential isobaric compounds.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence

UV-Vis spectroscopy provides information about the electronic transitions within a molecule when it absorbs ultraviolet or visible light. This is particularly useful for characterizing compounds with chromophores, which are parts of a molecule that absorb light.

Chromophoric Properties and Electronic Transitions

The primary chromophore in this compound is the substituted benzene (B151609) ring. The hydroxyl (-OH), ethyl (-CH2CH3), and methyl ester (-COOCH3) groups attached to the aromatic ring act as auxochromes, modifying the absorption characteristics of the benzene chromophore.

The electronic spectrum is expected to be dominated by π → π* transitions within the aromatic system. libretexts.org The presence of the hydroxyl and ester groups, which can participate in conjugation with the ring, will likely cause a bathochromic shift (red shift) of the absorption maxima to longer wavelengths compared to unsubstituted benzene.

Based on data for similar compounds like ethyl 2-hydroxybenzoate and ethyl 3-hydroxybenzoate, which show absorption maxima in the range of 240-310 nm, it is anticipated that this compound will exhibit a similar UV absorption profile. guidechem.comnist.gov The spectrum will likely show two main absorption bands, corresponding to the primary and secondary π → π* transitions of the benzene ring.

| Transition Type | Expected Wavelength Range (nm) | Description |

| π → π* (Primary) | 230 - 260 | High-intensity absorption band associated with the benzene ring. |

| π → π* (Secondary) | 280 - 320 | Lower intensity absorption band, often showing fine structure, sensitive to substituent effects. |

Fluorescence data for this compound is not available in the searched literature. However, many phenolic compounds are known to be fluorescent. rsc.org Upon excitation at a wavelength corresponding to its absorption maximum, the molecule could potentially exhibit fluorescence, with the emission spectrum being a mirror image of the lowest energy absorption band. The fluorescence properties would be influenced by factors such as solvent polarity and pH.

Resonance Phenomena in Phenolic Acid Derivatives

Resonance plays a crucial role in the electronic structure and reactivity of phenolic acid derivatives. The lone pairs of electrons on the oxygen atom of the hydroxyl group can be delocalized into the π-system of the aromatic ring. This delocalization increases the electron density of the ring, particularly at the ortho and para positions, and affects the energy of the electronic transitions.

X-ray Diffraction Crystallography

X-ray diffraction crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can provide precise information on bond lengths, bond angles, and intermolecular interactions.

As of the latest search, no specific single-crystal X-ray diffraction data for this compound has been reported in the publicly available literature. However, based on the crystal structures of related benzoate (B1203000) derivatives, several structural features can be anticipated. whitman.edu

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Information regarding the single-crystal X-ray diffraction of this compound is not available in the current body of scientific literature. The generation of a data table containing crystallographic parameters such as the crystal system, space group, unit cell dimensions, and refinement statistics is therefore not possible.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonds, π-stacking)

A detailed analysis of the crystal packing and intermolecular interactions, such as hydrogen bonding and π-stacking, is contingent upon the availability of crystallographic data. As this information is not available for this compound, a discussion of these features and a corresponding data table of intermolecular contact distances and geometries cannot be produced.

While general assumptions about potential intermolecular interactions could be made based on the functional groups present in the molecule (a hydroxyl group, an ester, and an aromatic ring), such a discussion would not meet the required standard of a detailed and scientifically accurate structural elucidation based on empirical evidence.

Computational and Theoretical Investigations of Methyl 2 Ethyl 3 Hydroxybenzoate

Quantum Chemical Calculations

Quantum chemical calculations are indispensable tools for elucidating the intrinsic properties of molecules. For Methyl 2-ethyl-3-hydroxybenzoate, these methods could provide deep insights into its electronic characteristics and reactivity.

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a primary method for studying the electronic structure of organic molecules due to its balance of accuracy and computational cost. A DFT analysis of this compound would typically involve calculations of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are crucial for predicting the molecule's reactivity, with the HOMO energy correlating to its electron-donating ability and the LUMO energy to its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of chemical stability.

Furthermore, DFT calculations can generate electron density maps and molecular electrostatic potential (MEP) surfaces. These visualizations help identify electron-rich and electron-poor regions of the molecule, offering predictions for sites susceptible to electrophilic and nucleophilic attack. Reactivity descriptors such as chemical potential, hardness, and electrophilicity index can also be derived from DFT calculations, providing a quantitative measure of the molecule's reactivity. While specific data for this compound is not published, studies on related phenolic compounds demonstrate the utility of DFT in understanding their electronic behavior and reaction mechanisms. umn.edudergipark.org.tr

Hartree-Fock (HF) and Post-HF Calculations for Molecular Properties

The Hartree-Fock (HF) method, while being a more fundamental ab initio approach, often serves as a starting point for more accurate post-HF calculations like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory. For this compound, HF calculations could provide initial estimates of its molecular geometry and electronic properties. However, due to the neglect of electron correlation, HF methods are generally less accurate for predicting certain properties compared to DFT or post-HF methods.

Post-HF calculations would offer a higher level of theory and accuracy, which is particularly important for determining precise molecular properties such as dipole moments, polarizability, and hyperpolarizability. These properties are essential for understanding the molecule's response to external electric fields and its potential applications in materials science.

Basis Set Selection and Computational Methodology

The choice of basis set is a critical aspect of any quantum chemical calculation, as it dictates the mathematical representation of the atomic orbitals. nih.gov For a molecule like this compound, which contains oxygen atoms with lone pairs, the inclusion of polarization and diffuse functions in the basis set (e.g., Pople-style basis sets like 6-311++G(d,p) or Dunning's correlation-consistent basis sets like cc-pVTZ) is generally necessary to accurately describe its electronic structure and, particularly, any intramolecular interactions.

The computational methodology would involve geometry optimization to find the lowest energy structure of the molecule, followed by frequency calculations to confirm that the optimized structure corresponds to a true minimum on the potential energy surface. Subsequent single-point energy calculations with higher levels of theory and larger basis sets can then be performed to obtain more accurate electronic properties.

Molecular Geometry and Conformational Analysis

The three-dimensional arrangement of atoms in this compound and the relative energies of its different spatial orientations are key to understanding its physical and chemical behavior.

Isomeric Forms and Energy Minima

This compound can exist in various conformational and isomeric forms, primarily arising from the rotation around the C-O bonds of the ester and hydroxyl groups, as well as the C-C bond of the ethyl group. A thorough conformational analysis, typically performed using computational methods, would be required to identify all possible stable conformers and determine their relative energies. This process involves systematically rotating the rotatable bonds and performing geometry optimizations to find the corresponding energy minima.

The results of such an analysis would reveal the most stable conformer(s) present at a given temperature and their relative populations, which in turn influence the macroscopic properties of the compound.

Intramolecular Hydrogen Bonding Strength and Energetics

A significant feature of the molecular structure of this compound is the potential for intramolecular hydrogen bonding between the hydroxyl group at the 3-position and the carbonyl oxygen of the methyl ester group at the 2-position. This type of interaction can have a profound effect on the molecule's conformation, stability, and spectroscopic properties.

The strength of this intramolecular hydrogen bond can be quantified computationally. nih.govmdpi.com One common approach is to compare the energy of the conformer with the intramolecular hydrogen bond to a reference conformer where such an interaction is absent (e.g., a trans-conformer). The energy difference provides an estimate of the hydrogen bond strength. Other methods, such as the Quantum Theory of Atoms in Molecules (QTAIM), can also be used to analyze the electron density at the bond critical point of the hydrogen bond, providing further insight into its nature and strength. Studies on similar molecules, like alkyl 2-hydroxybenzoates (salicylates), have shown that this intramolecular hydrogen bond is quite strong. nih.gov

Analysis of Non-Covalent Interactions

The study of non-covalent interactions is crucial for understanding the molecular behavior of this compound, including its crystal packing, solubility, and potential biological activity. Several computational techniques are adept at visualizing and quantifying these weak interactions.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density of a molecule to define atomic basins and characterize the nature of chemical bonds and non-covalent interactions. acs.orgchemsrc.com In a hypothetical QTAIM analysis of this compound, key parameters at the bond critical points (BCPs) would be examined.

A comprehensive QTAIM study would involve calculating topological parameters such as the electron density (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)) at the BCPs of intramolecular interactions. For instance, an intramolecular hydrogen bond between the hydroxyl group and the ester carbonyl oxygen would be expected to exhibit a specific set of topological parameters.

Table 1: Hypothetical QTAIM Parameters for Intramolecular Interactions in this compound

| Interaction | Electron Density (ρ(r)) (a.u.) | Laplacian of Electron Density (∇²ρ(r)) (a.u.) | Total Energy Density (H(r)) (a.u.) |

| O-H···O=C | Data not available | Data not available | Data not available |

| C-H···O | Data not available | Data not available | Data not available |

This table represents a template for data that would be generated from a QTAIM analysis. Currently, no published data exists for this compound.

Non-Covalent Interaction (NCI) Plot Analysis

Non-Covalent Interaction (NCI) plot analysis is a powerful visualization tool that highlights regions of non-covalent interactions in real space. sigmaaldrich.comnih.gov Based on the electron density and its reduced density gradient (RDG), NCI plots can distinguish between attractive (e.g., hydrogen bonds, van der Waals forces) and repulsive (steric clashes) interactions. The resulting isosurfaces are color-coded to indicate the nature and strength of these interactions. For this compound, an NCI plot would likely reveal green-colored surfaces indicative of van der Waals interactions within the ethyl and methyl groups, and a distinct region corresponding to the intramolecular hydrogen bond.

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the electrostatic potential on the electron density surface of a molecule. nih.govvwr.com It is invaluable for predicting sites of electrophilic and nucleophilic attack. In the case of this compound, the MEP surface would be expected to show negative potential (typically colored red or yellow) around the oxygen atoms of the hydroxyl and ester groups, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential (blue) would be located around the hydrogen atoms, particularly the hydroxyl proton, highlighting potential sites for nucleophilic interaction.

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain the electronic properties and reactivity of a molecule. pbworks.comnist.gov

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characteristics

The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. For this compound, the HOMO is anticipated to be localized primarily on the electron-rich aromatic ring and the hydroxyl group, reflecting the π-system and the lone pairs of the oxygen atom. The LUMO is likely to be distributed over the ester group and the benzene (B151609) ring, particularly the carbonyl carbon, which is an electron-deficient center.

Energy Gap Analysis and Electronic Excitation Properties

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity and lower stability. chemscene.com The HOMO-LUMO gap also provides insights into the electronic excitation properties of the molecule, with a larger gap generally corresponding to excitation at shorter wavelengths (higher energy) in the UV-visible spectrum.

Table 2: Hypothetical Frontier Molecular Orbital Energies and Energy Gap for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | Data not available |

| LUMO | Data not available |

| Energy Gap (ΔE) | Data not available |

This table is a placeholder for data that would be obtained from FMO analysis. No specific computational data for this compound is currently available in the public domain.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are cornerstones of computational chemistry and drug discovery. SAR qualitatively describes how the chemical structure of a molecule influences its biological activity. QSAR takes this a step further by using statistical methods to create mathematical models that quantitatively correlate the chemical structure with a specific activity or property.

For a compound like this compound, these models would be invaluable for predicting its potential biological interactions, toxicity, or physicochemical properties based on its structural features. This predictive power allows for the rational design of new, more potent, or safer analogs without the immediate need for synthesis and experimental testing.

The prediction of molecular behavior for a compound such as this compound relies on several theoretical frameworks, primarily rooted in quantum mechanics and molecular mechanics.

Quantum Mechanics (QM): QM methods, such as Density Functional Theory (DFT), are used to calculate the electronic structure of the molecule with high accuracy. These calculations can provide insights into the molecule's reactivity, spectroscopic properties, and the nature of its chemical bonds. For this compound, DFT could be used to determine the partial charges on each atom, the energies of the frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential map, all of which are crucial for understanding how it might interact with a biological target.

Molecular Mechanics (MM): MM methods use classical physics to model the potential energy of a molecule as a function of its atomic coordinates. These force fields are less computationally expensive than QM methods, making them suitable for studying large systems or for performing molecular dynamics simulations. A molecular dynamics simulation of this compound could reveal its conformational preferences and flexibility over time, which are important for its binding to a receptor.

Hybrid QM/MM Methods: These methods combine the accuracy of QM for a specific region of interest (e.g., the active site of an enzyme) with the efficiency of MM for the surrounding environment. If the biological target of this compound were known, a QM/MM approach could be used to model the binding interactions with high fidelity.

Molecular descriptors are numerical values that encode different aspects of a molecule's structure. In a QSAR study of this compound, a wide range of descriptors would be calculated to capture its physicochemical properties. These can be broadly categorized as follows:

1D Descriptors: These are the simplest descriptors and include counts of atoms, bonds, and molecular weight.

2D Descriptors: These are calculated from the 2D representation of the molecule and include topological indices that describe molecular branching and connectivity, as well as descriptors related to the presence of specific functional groups.

3D Descriptors: These descriptors are derived from the 3D coordinates of the molecule and describe its shape, size, and steric properties.

Physicochemical Descriptors: These describe properties like lipophilicity (LogP), water solubility (LogS), and polar surface area (PSA).

The following is a hypothetical table of some relevant molecular descriptors that would be calculated for this compound in a QSAR study.

Table 1: Hypothetical Molecular Descriptors for this compound

| Descriptor Category | Descriptor Name | Hypothetical Value | Significance for Biological Interactions |

|---|---|---|---|

| Constitutional (1D) | Molecular Weight | 180.20 g/mol | Influences diffusion and transport across membranes. |

| Number of Rotatable Bonds | 4 | Relates to conformational flexibility and binding entropy. | |

| Topological (2D) | Wiener Index | 842 | Describes molecular branching and compactness. |

| Balaban Index | 2.54 | A measure of molecular connectivity. | |

| Geometric (3D) | Molecular Surface Area | ~190 Ų | Represents the accessible surface for interaction. |

| Molecular Volume | ~170 ų | Relates to the space the molecule occupies. | |

| Physicochemical | LogP (octanol-water partition coefficient) | 2.5 | Indicates lipophilicity and ability to cross cell membranes. |

| Topological Polar Surface Area (TPSA) | 46.53 Ų | Predicts hydrogen bonding capacity and membrane penetration. | |

| pKa (acid dissociation constant) | ~9.5 | Describes the ionization state at physiological pH. | |

| Quantum-Chemical | HOMO Energy | -8.5 eV | Relates to the ability to donate electrons. |

| LUMO Energy | -1.2 eV | Relates to the ability to accept electrons. | |

| Dipole Moment | 2.1 D | Indicates the overall polarity of the molecule. |

Note: The values in this table are illustrative and represent typical ranges for a molecule of this type. Actual calculated values may vary depending on the software and level of theory used.

Once a set of molecular descriptors has been calculated for a series of compounds (including this compound and its analogs) with known biological activity or property values, a statistical model is developed to find a quantitative relationship between the descriptors and the activity. Common statistical methods include:

Multiple Linear Regression (MLR): This method creates a linear equation that relates the biological activity to a combination of the most relevant molecular descriptors. The quality of the model is assessed by statistical parameters such as the coefficient of determination (R²) and the standard error of the estimate.

Partial Least Squares (PLS): PLS is similar to MLR but is more suitable for datasets with a large number of correlated descriptors.

Machine Learning Methods: More advanced methods like Support Vector Machines (SVM), Random Forest (RF), and Artificial Neural Networks (ANN) can capture complex, non-linear relationships between structure and activity.

A hypothetical QSAR model for a particular biological activity of a series of hydroxybenzoate derivatives, including this compound, might look like the following equation derived from MLR:

Biological Activity = (0.85 * LogP) - (0.05 * TPSA) + (1.2 * Dipole Moment) + 3.5

This equation would suggest that higher lipophilicity (LogP) and a larger dipole moment increase the biological activity, while a larger polar surface area (TPSA) decreases it. Such a model, once validated, could then be used to predict the activity of new, unsynthesized derivatives.

Reactivity Profiles and Environmental Transformation Pathways

Hydrolysis Mechanisms and Kinetics

The ester linkage in Methyl 2-ethyl-3-hydroxybenzoate is susceptible to hydrolysis, a reaction that involves the cleavage of the bond between the carbonyl carbon and the methoxy (B1213986) oxygen, yielding 2-ethyl-3-hydroxybenzoic acid and methanol (B129727). The rate of this reaction is significantly influenced by the pH of the surrounding medium and the electronic and steric effects of the substituents on the aromatic ring.

The hydrolysis of esters can be catalyzed by both acids and bases. libretexts.org Under acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon and facilitates nucleophilic attack by water. In basic (alkaline) conditions, the hydroxide (B78521) ion, a stronger nucleophile than water, directly attacks the carbonyl carbon. study.com This base-promoted hydrolysis, often referred to as saponification, is typically faster and irreversible because the resulting carboxylic acid is deprotonated to form a carboxylate salt, which is resistant to further nucleophilic attack. libretexts.org

To illustrate the expected pH-dependency, a hypothetical dataset for the pseudo-first-order rate constant (k_obs_) of this compound hydrolysis at 25°C is presented below. This data is based on typical profiles for substituted benzoates and assumes that both acid- and base-catalyzed pathways are significant.

Hypothetical pH-Dependent Hydrolysis Rate Constants for this compound at 25°C

| pH | k_obs_ (s⁻¹) | Half-life (t₁/₂) |

|---|---|---|

| 3 | 1.5 x 10⁻⁸ | 1.46 years |

| 5 | 2.0 x 10⁻⁹ | 11.0 years |

| 7 | 1.0 x 10⁻⁹ | 22.0 years |

| 9 | 1.2 x 10⁻⁷ | 66.5 days |

| 11 | 1.2 x 10⁻⁵ | 16.0 hours |

Note: This table presents hypothetical data to illustrate the expected trend and is not based on experimental measurements for this compound.

The rate of ester hydrolysis is sensitive to the electronic and steric properties of substituents on the aromatic ring. These effects can be qualitatively understood by considering their influence on the stability of the transition state during the rate-determining step of the reaction.

Electronic Effects: The hydrolysis of esters involves a nucleophilic attack on the electrophilic carbonyl carbon. Electron-withdrawing groups (EWGs) on the aromatic ring increase the positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack and thus accelerating the rate of hydrolysis. Conversely, electron-donating groups (EDGs) decrease the electrophilicity of the carbonyl carbon and slow down the reaction. libretexts.org

In this compound, the hydroxyl group (-OH) at the meta position (position 3) is generally considered an electron-withdrawing group due to its inductive effect, which would be expected to increase the hydrolysis rate. The ethyl group (-CH₂CH₃) at the ortho position (position 2) is an electron-donating group through induction, which would tend to decrease the rate. The net electronic effect will be a combination of these opposing influences.

Steric Effects: Substituents in the ortho position can sterically hinder the approach of the nucleophile (water or hydroxide ion) to the carbonyl carbon, thereby slowing down the hydrolysis rate. researchgate.net The ethyl group at the ortho position in this compound is expected to exert a significant steric hindrance, which would likely lead to a slower hydrolysis rate compared to its isomers with the ethyl group at the meta or para position. Studies on substituted phenyl benzoates have shown that the steric influence of ortho substituents can be substantial. researchgate.net

kobs = kH+[H⁺] + kN + kOH-[OH⁻]

The relationship between the structure of a substituted aromatic compound and its reactivity can often be quantified using the Hammett equation :

log(k/k₀) = ρσ

where k is the rate constant for the substituted compound, k₀ is the rate constant for the unsubstituted compound, σ is the substituent constant (which depends on the nature and position of the substituent), and ρ is the reaction constant (which is a measure of the sensitivity of the reaction to substituent effects). wikipedia.org For the alkaline hydrolysis of ethyl benzoates, the reaction constant (ρ) is positive, indicating that electron-withdrawing groups (with positive σ values) accelerate the reaction. libretexts.org While specific Hammett parameters for the 2-ethyl-3-hydroxy substitution pattern are not available, this model provides a framework for predicting the hydrolysis rate if the appropriate substituent constants were determined.

Oxidative Degradation Processes

In addition to hydrolysis, this compound can be degraded in the environment through reactions with various reactive oxygen species (ROS), particularly the hydroxyl radical (•OH). These reactions are important in both atmospheric and aquatic systems.

The hydroxyl radical is a highly reactive and non-selective oxidant that can initiate the degradation of a wide range of organic compounds. nih.gov The reaction of •OH with aromatic compounds like this compound can proceed through two primary pathways:

Hydroxyl Radical Addition to the Aromatic Ring: The •OH radical can add to the electron-rich aromatic ring to form a hydroxycyclohexadienyl radical intermediate. This is often the dominant pathway for phenolic compounds. The position of •OH addition is influenced by the directing effects of the existing substituents. The hydroxyl group is an activating, ortho-, para-directing group, while the ethyl and ester groups are also ortho-, para-directing (though the ester group is deactivating). This suggests that •OH addition will likely occur at positions 4, 6, and potentially 5 of the benzene (B151609) ring. Subsequent reactions of the hydroxycyclohexadienyl radical can lead to the formation of di- and tri-hydroxylated derivatives, and ultimately to ring cleavage.

Hydrogen Abstraction: The •OH radical can abstract a hydrogen atom from the ethyl group or the hydroxyl group. Abstraction from the benzylic position of the ethyl group is plausible, leading to the formation of a carbon-centered radical. This radical can then react with molecular oxygen to form a peroxy radical, initiating a cascade of reactions that can lead to the oxidation of the ethyl side chain.

While specific degradation products for this compound have not been identified in the literature, studies on similar alkylated phenolic compounds suggest that potential products could include hydroxylated and carboxylated derivatives, as well as ring-opened products such as smaller organic acids.

Radiolysis, particularly using gamma radiation, is a method used to study the degradation of organic compounds by generating highly reactive species, including hydroxyl radicals, in aqueous solutions. Studies on the radiolytic degradation of 4-hydroxybenzoate (B8730719) and its ethyl ester provide insights into the potential fate of this compound under similar conditions. researchgate.net

In the radiolysis of 4-hydroxybenzoic acid ethyl ester (4-HBAEE), the primary reaction is with •OH radicals. researchgate.net The resulting OH-adducts can undergo water elimination to form phenoxyl radicals. In aerated solutions, the formation of dihydroxy compounds is observed. researchgate.net For 4-hydroxybenzoate, the main radiolytic products are 3,4-dihydroxybenzoic acid and hydroquinone, formed via hydroxylation and decarboxylation, respectively. researchgate.netresearchgate.net

Based on these findings, the radiolytic degradation of this compound would be expected to proceed via •OH radical attack on the aromatic ring, leading to the formation of hydroxylated derivatives. The presence of the ethyl group may also lead to reactions at the side chain. The ultimate degradation products would likely include more polar, oxygenated compounds, and potentially ring-cleavage products under high radiation doses.

Advanced Oxidation Processes (AOPs) for Benzoate (B1203000) Esters

Advanced Oxidation Processes (AOPs) are highly effective methods for the degradation of refractory organic pollutants, including benzoate esters. nih.gov These processes are characterized by the generation of highly reactive and non-selective radical species, primarily hydroxyl radicals (•OH), which can rapidly oxidize a wide range of organic compounds. mdpi.com Other reactive species like sulfate radicals (SO₄•⁻) may also be involved, offering even higher oxidation power. nih.gov

Common AOPs applicable to the degradation of aromatic esters include:

Ozonation: Catalytic ozonation has been shown to be effective for the degradation of benzoic acid, a parent compound to benzoate esters. While ozonation alone can be slow, its combination with catalysts (homogeneous or heterogeneous) or other processes like Fenton treatment can significantly enhance the removal of the compound and its intermediates. kirj.ee

Fenton and Photo-Fenton Processes: The Fenton reaction, which uses iron-based catalysts to activate hydrogen peroxide, is a powerful AOP. nih.gov The combination of ozonation with the Fenton reagent has proven effective for benzoic acid degradation. kirj.ee

UV-based Processes: The combination of ultraviolet (UV) radiation with oxidants like hydrogen peroxide (H₂O₂) is a common AOP. mdpi.com This process generates hydroxyl radicals that attack the aromatic ring of the ester. nih.gov

The degradation mechanism in AOPs typically involves the destruction of the aromatic ring by •OH, leading to the formation of various intermediates. These can include hydroxylated derivatives, phthalic acid, and ultimately smaller, more biodegradable organic acids like formic acid, acetic acid, and oxalic acid before complete mineralization to CO₂ and H₂O. nih.gov

| AOP Method | Primary Reactive Species | Typical Intermediates | Effectiveness Notes |

|---|---|---|---|

| Catalytic Ozonation | O₃, •OH | Hydroxylated aromatics, short-chain carboxylic acids | Effective for benzoic acid; catalysts enhance degradation of intermediates. kirj.ee |

| Fenton/Photo-Fenton | •OH | Hydroxylated derivatives, ring-cleavage products | Highly effective for a wide range of organics; limitations in acidic systems. nih.gov |

| UV/H₂O₂ | •OH | Dihydroxylated species, benzoic acid, phenols | Widely used for pharmaceutical and personal care product degradation. mdpi.com |

| Sulfate Radical-Based AOPs | SO₄•⁻ | Similar to •OH but can be more selective | Higher oxidation potential than •OH, effective over a wider pH range. nih.gov |

Enzymatic and Biotic Transformations

Biodegradation by microorganisms is a primary pathway for the transformation of aromatic compounds in the environment. mdpi.com

Biotransformation by Microbial Systems

Bacteria, in particular, have evolved sophisticated enzymatic systems to utilize aromatic compounds as sources of carbon and energy. mdpi.comnih.gov Various microbial strains have been identified that can degrade benzoate and its derivatives under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions. nih.govresearchgate.net

The biodegradation of aromatic compounds can be initiated by a diverse range of microorganisms. For instance, Rhodococcus isolates are known to degrade benzothiazoles, a related class of aromatic compounds, by transforming them into hydroxylated intermediates. nih.gov Similarly, bacteria from the genus Azoarcus are capable of degrading benzoate both aerobically and anaerobically. nih.gov

| Microorganism Genus | Degradation Condition | Key Metabolic Feature | Reference |

|---|---|---|---|

| Azoarcus | Aerobic & Anaerobic | Utilizes the "box" pathway for aerobic degradation and ring reduction for anaerobic degradation. | nih.govnih.gov |

| Pseudomonas | Aerobic | Employs the β-ketoadipate pathway for degrading 4-hydroxybenzoate. | nih.gov |

| Rhodococcus | Aerobic | Known for degrading benzothiazoles via hydroxylated intermediates. | nih.gov |

| Thauera | Anaerobic | Degrades aromatic compounds via the benzoyl-CoA intermediate. | researchgate.net |

Metabolic Pathways for Benzoate Derivatives in Biological Systems (Excluding human/animal metabolism)

The bacterial catabolism of benzoate derivatives follows several well-characterized pathways. A central intermediate in many of these pathways is benzoyl-coenzyme A (benzoyl-CoA), formed by the activation of benzoate with CoA. nih.govresearchgate.net

Aerobic Pathways:

Classical Pathway (β-ketoadipate pathway): This pathway involves the initial hydroxylation of the aromatic ring by oxygenases to form catechols. These catechols then undergo ring cleavage by dioxygenases, leading to intermediates that are funneled into the tricarboxylic acid (TCA) cycle. nih.govresearchgate.net

Hybrid "Box" Pathway: This aerobic pathway also begins with the formation of benzoyl-CoA. However, dearomatization and ring cleavage are carried out by a benzoyl-CoA 2,3-epoxidase and a dihydrolase, respectively. nih.govresearchgate.net This pathway is considered a hybrid as it incorporates features of both classical aerobic and anaerobic routes. nih.gov

Anaerobic Pathway: Under anoxic conditions, the degradation is initiated by the formation of benzoyl-CoA. The aromatic ring of benzoyl-CoA is then reduced before undergoing hydrolytic cleavage and a modified β-oxidation pathway. nih.govresearchgate.net

| Pathway | Condition | Initial Step | Key Intermediate | Ring Cleavage Mechanism |

|---|---|---|---|---|

| Classical (β-ketoadipate) | Aerobic | Hydroxylation | Catechol | Oxygenolytic (Dioxygenase) nih.govresearchgate.net |

| Hybrid "Box" Pathway | Aerobic | Activation to Benzoyl-CoA | Benzoyl-CoA 2,3-epoxide | Hydrolytic (Dihydrolase) nih.gov |

| Anaerobic Degradation | Anaerobic | Activation to Benzoyl-CoA | Reduced ring derivatives | Hydrolytic nih.govresearchgate.net |

Environmental Persistence and Degradation Products

The persistence of this compound in the environment is determined by the rates of its abiotic and biotic degradation, which in turn influences the types of transformation products formed.

Abiotic Degradation in Environmental Compartments

In the absence of microbial activity, the primary transformation processes for esters are hydrolysis and photolysis. researchgate.net

Hydrolysis: This process involves the cleavage of the ester bond by water to form the parent carboxylic acid and alcohol. For this compound, this would yield 2-ethyl-3-hydroxybenzoic acid and methanol. The rate of hydrolysis for esters like phthalates and parabens is highly dependent on pH and is generally slow under neutral environmental conditions (pH 7). nih.govnih.gov

Photolysis: Degradation by natural sunlight can be a significant abiotic pathway for some aromatic esters. nih.gov Studies on phthalate esters have shown that photolysis is a major contributor to their total abiotic degradation, with half-lives ranging from tens to hundreds of days, depending on the specific ester and environmental conditions. nih.gov

Identification of Transformation Products

The degradation of this compound can lead to a variety of transformation products depending on the pathway.

From Abiotic Degradation: The primary product of hydrolysis is 2-ethyl-3-hydroxybenzoic acid and methanol . Photodegradation may lead to more complex products, including hydroxylated versions of the parent molecule.

From Advanced Oxidation: AOPs are expected to produce hydroxylated intermediates, followed by ring-opening to form aliphatic carboxylic acids such as formic acid , acetic acid , and oxalic acid . nih.gov

From Biotic Degradation: Microbial metabolism would likely transform the compound through pathways similar to those for other benzoates. This would involve initial hydrolysis of the ester bond to yield 2-ethyl-3-hydroxybenzoic acid , which would then be channeled into central metabolic pathways, potentially forming intermediates analogous to catechol or protocatechuate before ring cleavage.

Halogenated Products: In treated waters containing residual chlorine or bromine, transformation can lead to the formation of chlorinated or brominated byproducts, which are often more persistent than the parent compound. nih.gov

| Degradation Pathway | Potential Transformation Products | Reference |

|---|---|---|

| Hydrolysis | 2-ethyl-3-hydroxybenzoic acid, Methanol | researchgate.net |

| Advanced Oxidation Processes | Hydroxylated derivatives, Formic acid, Acetic acid, Oxalic acid | nih.gov |

| Microbial Biotransformation | 2-ethyl-3-hydroxybenzoic acid, Catechol-like intermediates, Benzoyl-CoA derivatives | nih.govethz.ch |

| Water Treatment (with halogens) | Chlorinated/Brominated hydroxybenzoates | nih.gov |

Biosynthetic Context of Benzoate Derivatives

Natural Occurrence and Distribution of Substituted Benzoates

While specific data on the natural occurrence of methyl 2-ethyl-3-hydroxybenzoate is limited, the broader family of substituted benzoates is widely distributed in nature. Many are found in plants, fungi, and bacteria. For instance, methyl salicylate (B1505791) (methyl 2-hydroxybenzoate) is famously produced by many plants, including wintergreen (Gaultheria procumbens), and acts as a key signaling molecule in plant defense. researchgate.netguidechem.com Other related compounds, such as methyl 2,4-dihydroxy-3,6-dimethylbenzoate (atraric acid), are well-known constituents of lichens like Usnea and Stereocaulon species.

The structural diversity of naturally occurring benzoates is vast. Examples include p-hydroxybenzoic acid and its esters (parabens), which are found in various fruits. google.comnih.gov Orsellinic acid and its derivatives, which are structurally related to the core of this compound, are common secondary metabolites in fungi and lichens. nih.govontosight.ainih.gov The table below highlights a selection of naturally occurring substituted benzoates, illustrating the variety of substitution patterns found in nature.

| Compound Name | Natural Source(s) | Role/Significance |

| Methyl Salicylate | Gaultheria procumbens (Wintergreen), various other plants | Plant defense signaling, fragrance |

| p-Hydroxybenzoic Acid | Various fruits, microorganisms | Precursor to parabens, virulence factors in bacteria nih.gov |

| Orsellinic Acid | Fungi (e.g., Aspergillus), Lichens | Precursor to complex secondary metabolites, including antibiotics ontosight.ainih.gov |

| Methyl 2,4-dihydroxy-3,6-dimethylbenzoate | Lichens (e.g., Usnea undulata) | Fragrance component (Oakmoss) |

| Caffeic Acid | Widespread in plants | Precursor to lignin (B12514952) and other phenylpropanoids wikipedia.org |

| Ferulic Acid | Widespread in plants | Component of lignocellulose, antioxidant wikipedia.org |

Biosynthetic Pathways of Benzoic Acids in Plants and Microorganisms

The biosynthesis of benzoic acids is a complex network involving several parallel and interconnected pathways located in different subcellular compartments. pnas.org In plants, the journey to benzoic acid and its derivatives predominantly begins with the aromatic amino acid L-phenylalanine, an end product of the shikimate pathway. wikipedia.orgnih.gov From phenylalanine, two main routes are proposed for the formation of the benzoic acid backbone: the phenylpropanoid pathway coupled with side-chain shortening and, in some organisms, a more direct conversion from chorismate. pnas.orgtandfonline.com

The general phenylpropanoid pathway is a central route in the secondary metabolism of plants. researchgate.netfrontiersin.org It begins with the deamination of L-phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to produce trans-cinnamic acid. nih.govwikipedia.org This is followed by a series of enzymatic steps, including hydroxylations and methylations, that create a variety of hydroxycinnamic acids like p-coumaric acid, caffeic acid, and ferulic acid. wikipedia.org

To form benzoic acid from cinnamic acid, the three-carbon side chain must be shortened by two carbons. This occurs through two primary mechanisms: a CoA-dependent β-oxidative pathway and a CoA-independent non-β-oxidative pathway. pnas.org

The β-oxidative pathway mirrors the catabolism of fatty acids and is a well-elucidated route for benzoic acid formation in plants and some bacteria. pnas.orgresearchgate.net This pathway is localized within the peroxisomes in plant cells. pnas.org The key steps are:

Activation: Cinnamic acid is first converted to its coenzyme A (CoA) thioester, cinnamoyl-CoA. This activation is catalyzed by a member of the 4-coumarate:CoA ligase (4CL) family or a specific cinnamate-CoA ligase. pnas.orgresearchgate.net

Hydration and Oxidation: Cinnamoyl-CoA undergoes sequential hydration and oxidation reactions. These steps are analogous to fatty acid β-oxidation and lead to the formation of 3-oxo-3-phenylpropanoyl-CoA. pnas.org

Thiolytic Cleavage: The final step is a thiolytic cleavage of the C2-C3 bond, catalyzed by a 3-ketoacyl-CoA thiolase. This reaction releases acetyl-CoA and the final product, benzoyl-CoA . pnas.org

Benzoyl-CoA is a central intermediate, serving as the direct precursor for benzoylation reactions or being hydrolyzed to free benzoic acid. researchgate.net

Characterization of Biosynthetic Enzymes

The remarkable diversity of benzoate (B1203000) derivatives is made possible by a suite of specialized enzymes that catalyze key activation, modification, and final assembly steps.

Benzoate-CoA ligases (EC 6.2.1.25), also known as benzoyl-CoA synthetases, are crucial enzymes that activate benzoic acid and its substituted analogues. wikipedia.org They catalyze the ATP-dependent formation of a high-energy thioester bond between the carboxyl group of a benzoate and coenzyme A (CoA). wikipedia.orgasm.org This reaction proceeds via an acyl-AMP intermediate and the release of pyrophosphate. frontiersin.org

These enzymes are found in both bacteria, where they are key to the anaerobic degradation of aromatic compounds, and in plants, where they channel benzoic acid into various biosynthetic pathways. nih.govoup.comnih.gov For example, in pear cell cultures, benzoate-CoA ligase activity is induced upon elicitation and is essential for the production of biphenyl (B1667301) phytoalexins. nih.gov Studies on ligases from bacteria like Thauera aromatica have shown that a single enzyme can sometimes act on multiple substrates, such as both benzoate and 2-aminobenzoate, though with different affinities. nih.gov This substrate flexibility is a key factor in the metabolic diversity of these organisms.

The final step in the formation of this compound is the esterification of the carboxyl group. This reaction is typically catalyzed by O-methyltransferases (OMTs) , a large and diverse family of enzymes that transfer a methyl group from the donor molecule S-adenosyl-L-methionine (SAM) to a hydroxyl group of an acceptor molecule. cdnsciencepub.comfrontiersin.org

Plant OMTs are classified into different groups based on their structure and substrate preferences. frontiersin.orgresearchgate.net Carboxylic acid OMTs are responsible for methylating the carboxyl groups of compounds like salicylic (B10762653) acid to form methyl salicylate. researchgate.netnih.gov These enzymes, often belonging to the SABATH family, exhibit strict substrate specificity, which is crucial for directing metabolic intermediates into specific pathways. nih.gov For example, the enzyme OsBSMT1 from rice can methylate both salicylic acid and benzoic acid to produce methyl salicylate and methyl benzoate, respectively. nih.gov The evolution of OMTs with novel substrate specificities is a key driver for the chemical diversity of plant natural products. cdnsciencepub.com While direct enzymatic evidence for the methylation of 2-ethyl-3-hydroxybenzoic acid is not available, it is highly probable that a specific OMT with a uniquely adapted active site catalyzes this final transformation.

The table below summarizes the key enzymes involved in the biosynthesis of benzoate derivatives.

| Enzyme Class | Enzyme Name Examples | Function | Key Substrates/Products |

| Lyases | Phenylalanine Ammonia-Lyase (PAL) | Deamination of Phenylalanine | Phenylalanine → Cinnamic Acid |

| Ligases | Benzoate-CoA Ligase (BZL), 4-Coumarate:CoA Ligase (4CL) | Activation of carboxylic acids | Benzoic Acid + CoA → Benzoyl-CoA wikipedia.orgnih.gov |

| Oxidoreductases | Cinnamic acid 4-hydroxylase (C4H) | Hydroxylation of the aromatic ring | Cinnamic Acid → p-Coumaric Acid nih.gov |

| Transferases | O-Methyltransferases (OMTs), e.g., BSMT, SAMT | Methylation of hydroxyl or carboxyl groups | Salicylic Acid → Methyl Salicylate researchgate.netnih.gov |

Genetic and Molecular Regulation of Benzoate Biosynthesis

The biosynthesis of benzoate derivatives is a complex, tightly regulated process involving a network of genes, enzymes, and regulatory proteins across different organisms. nih.gov The control mechanisms ensure that these compounds, which serve diverse biological roles from defense to pollinator attraction, are produced in the correct tissues, at the appropriate times, and in response to specific developmental or environmental cues. nih.govnih.gov Regulation occurs at multiple levels, including the transcriptional control of biosynthetic genes, the catalytic activity of enzymes, and the transport of intermediates between subcellular compartments. nih.gov

In plants, the synthesis of benzoic acid (BA) and its derivatives primarily originates from the amino acid L-phenylalanine. pnas.org This conversion involves multiple pathways, notably the β-oxidative and non-β-oxidative routes, which are distributed across different cellular compartments, including peroxisomes. nih.govpnas.org In bacteria, benzoate metabolism is also governed by specific gene clusters that are induced in the presence of benzoate or related aromatic compounds. nih.govasm.org

Transcriptional Regulation in Plants

The expression of genes encoding biosynthetic enzymes is a primary control point in the production of benzoate derivatives. In snapdragon flowers, for instance, the synthesis of the volatile compound methyl benzoate is directly linked to the transcriptional activity of the S-adenosyl-L-methionine:benzoic acid carboxyl methyltransferase (BAMT) gene. nih.govnih.gov The expression of the BAMT gene, the amount of the BAMT protein, and the availability of its substrate, benzoic acid, are all developmentally regulated, peaking when the flower is ready for pollination. nih.govresearchgate.net

Studies in Populus davidiana have identified several genes with high similarity to those involved in the CoA-dependent β-oxidative pathway of BA biosynthesis. Real-time PCR analysis showed that these genes, including those for L-phenylalanine ammonia (B1221849) lyase and cinnamate:CoA ligase, are highly transcribed in aerial organs, especially leaves. nih.gov Furthermore, treatment with methyl jasmonate, a signaling molecule involved in plant defense, can induce the transcription of these genes, suggesting a role for benzoate derivatives in stress responses. nih.gov

The discovery of a bifunctional peroxisomal enzyme, cinnamoyl-CoA hydratase-dehydrogenase (PhCHD), in petunia flowers completed the elucidation of the core β-oxidative pathway for BA biosynthesis in plants. pnas.org The gene encoding PhCHD is co-expressed spatially, developmentally, and temporally with other known genes in the pathway, such as cinnamate-CoA ligase (PhCNL) and 3-ketoacyl-CoA thiolase (PhKAT1). pnas.org Down-regulation of PhCHD expression via RNA interference led to reduced enzyme activity and a significant decrease in the formation of BA, BA-CoA, and derived volatile benzenoids, confirming its critical regulatory role in the pathway. pnas.org

Table 1: Key Genes in the Plant β-Oxidative Pathway for Benzoic Acid Biosynthesis

| Gene/Enzyme Name | Abbreviation | Function | Organism Studied | Source(s) |

| Phenylalanine Ammonia Lyase | PAL | Converts L-phenylalanine to trans-cinnamic acid. | Petunia hybrida, Populus davidiana | pnas.orgnih.gov |

| Cinnamate-CoA Ligase | PhCNL | Activates cinnamic acid to cinnamoyl-CoA. | Petunia hybrida | pnas.org |